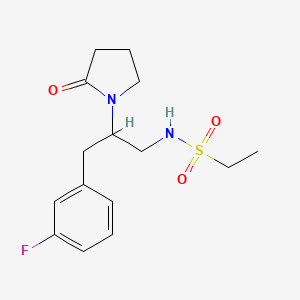

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3S/c1-2-22(20,21)17-11-14(18-8-4-7-15(18)19)10-12-5-3-6-13(16)9-12/h3,5-6,9,14,17H,2,4,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCIOGLLIYRZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. Reaction conditions often include the use of a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative and a suitable nucleophile.

Attachment of the Ethanesulfonamide Moiety: This step involves the reaction of the intermediate compound with ethanesulfonyl chloride in the presence of a base such as triethylamine (TEA) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: Amines or thiols in polar solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide with structurally or functionally related compounds, emphasizing key differences in structure, physicochemical properties, and biological activity.

Structural and Functional Analysis

Fluorinated Aromatic Rings The 3-fluorophenyl group in the target compound and DDU86439 enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 3-chloro-N-phenyl-phthalimide) . Fluorine’s electronegativity may also influence electronic interactions in biological targets. In contrast, perfluorinated sulfonamides () feature full fluorination of alkyl chains, drastically increasing hydrophobicity and chemical inertness, making them unsuitable for drug development but ideal for industrial uses .

Heterocyclic Moieties The 2-oxopyrrolidinyl ring in the target compound introduces a lactam group, enabling hydrogen bonding and conformational rigidity.

Sulfonamide vs.

Biological Implications While DDU86439 exhibits trypanocidal activity, the target compound’s pyrrolidinone and sulfonamide groups may alter target selectivity or potency. The absence of a dimethylaminopropyl group (as in DDU86439) could reduce cationic character, affecting membrane permeability .

Biological Activity

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide, with the CAS number 1421468-89-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide is , with a molecular weight of approximately 356.45 g/mol. The structure includes a fluorophenyl group and a pyrrolidinone moiety, which are known to influence biological interactions significantly.

| Property | Value |

|---|---|

| Molecular Formula | C18H22FN3O2S |

| Molecular Weight | 356.45 g/mol |

| CAS Number | 1421468-89-4 |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Enzyme Inhibition:

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes that regulate neurotransmitter levels, potentially impacting conditions such as depression and anxiety.

2. Receptor Binding:

The compound is believed to bind to certain receptors in the central nervous system (CNS), modulating neurotransmission. This action can lead to various pharmacological effects, including analgesic and anxiolytic properties.

3. Anticancer Activity:

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The fluorinated phenyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes.

The exact mechanism by which N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide exerts its biological effects involves interaction with specific molecular targets:

- Receptor Modulation: The compound likely interacts with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

- Enzyme Interaction: It may inhibit enzymes such as phosphodiesterases or kinases, altering cellular signaling and metabolic processes.

Case Studies

A review of recent literature provides insights into the biological activity of this compound:

-

Study on Antidepressant Effects:

A study published in a peer-reviewed journal examined the antidepressant-like effects of this compound in animal models. Results indicated a significant reduction in depressive behaviors, suggesting potential therapeutic applications for mood disorders. -

Cancer Cell Line Testing:

In vitro tests on various cancer cell lines showed that N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide induced apoptosis and inhibited cell proliferation at micromolar concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.